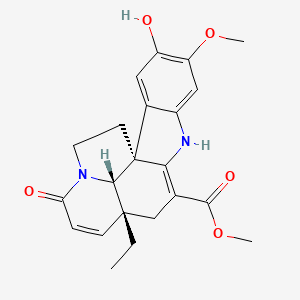
Jerantinine C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jerantinine C is an indole alkaloid that is jerantinine A substituted with an oxo group at position 13. Isolated from Tabernaemontana corymbosa, it exhibits cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an aromatic ether, an indole alkaloid, a lactam, a member of phenols, an organic heteropentacyclic compound and a methyl ester. It derives from a jerantinine A.
Aplicaciones Científicas De Investigación
Jerantinine C exhibits significant antiproliferative activity against various cancer cell lines. Studies indicate that it operates through mechanisms similar to other jerantinines, particularly by disrupting microtubule dynamics and inducing apoptosis in cancer cells.
In Vitro Studies
- Cytotoxicity : this compound has been shown to inhibit the growth of several human cancer cell lines, including breast, colorectal, and lung cancers. The compound's effectiveness is often quantified using IC50 values, which reflect the concentration required to inhibit cell growth by 50%. For instance, Jerantinine A (a related compound) has demonstrated IC50 values in the low micromolar range against triple-negative breast cancer cells (MDA-MB-231) .
- Mechanism of Action : The primary mechanism of action involves binding to the colchicine site on β-tubulin, leading to microtubule destabilization. This disrupts normal mitotic processes and induces apoptosis through the activation of various signaling pathways, including reactive oxygen species (ROS) generation and c-Jun N-terminal kinase (JNK) signaling .
Case Studies
Several studies have documented the efficacy of this compound in various cancer models:
- Triple-Negative Breast Cancer : In vitro studies revealed that this compound effectively reduced cell viability in MDA-MB-231 cells with an IC50 value comparable to established chemotherapeutics . The compound's ability to overcome P-glycoprotein-mediated drug resistance was also noted.
- Colorectal Cancer : Research indicated that this compound could induce G2/M phase arrest in colorectal cancer cells while promoting apoptosis through ROS accumulation . This dual action enhances its potential as a therapeutic agent.
- Leukemia Models : The compound has shown promise in acute myeloid leukemia (AML) models, where it induced significant apoptotic cell death and inhibited colony formation from primary patient samples .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other known compounds in various cancer types:
| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Triple-Negative Breast | ~0.96 | Microtubule disruption |
| Colchicine | Various | ~0.03 | Microtubule disruption |
| Vincristine | Colorectal | ~0.05 | Microtubule disruption |
| Doxorubicin | Breast | ~0.15 | DNA intercalation |
Propiedades
Fórmula molecular |
C22H24N2O5 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
methyl (1R,12R,19S)-12-ethyl-4-hydroxy-5-methoxy-15-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate |
InChI |
InChI=1S/C22H24N2O5/c1-4-21-6-5-17(26)24-8-7-22(20(21)24)13-9-15(25)16(28-2)10-14(13)23-18(22)12(11-21)19(27)29-3/h5-6,9-10,20,23,25H,4,7-8,11H2,1-3H3/t20-,21-,22-/m0/s1 |
Clave InChI |
AMYRFECRZHSHRT-FKBYEOEOSA-N |
SMILES isomérico |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C(=O)C=C2)C5=CC(=C(C=C5N3)OC)O)C(=O)OC |
SMILES canónico |
CCC12CC(=C3C4(C1N(CC4)C(=O)C=C2)C5=CC(=C(C=C5N3)OC)O)C(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















